6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide
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Overview
Description
6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, an oxolan-2-ylmethyl group, and a naphthalene-2-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide typically involves multiple steps, including the introduction of the methoxy group, the formation of the oxolan-2-ylmethyl group, and the sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactions and the use of industrial reactors. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form different derivatives.
Substitution: The naphthalene ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the sulfonamide group may produce an amine derivative.
Scientific Research Applications
6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and oxolan-2-ylmethyl groups may also contribute to the compound’s overall biological activity by affecting its solubility, stability, and ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide include other sulfonamide derivatives and naphthalene-based compounds. Examples include:
- 6-methoxy-N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- 6-methoxy-2-naphthaleneboronic acid
- Various quinoline and quinolone derivatives .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-methoxy-N-(oxolan-2-ylmethyl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-20-14-6-4-13-10-16(7-5-12(13)9-14)22(18,19)17-11-15-3-2-8-21-15/h4-7,9-10,15,17H,2-3,8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXNOTPYPNUIRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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